Bienvenue dans la boutique en ligne BenchChem!

2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide

Regioisomer profiling JAK2/STAT3 inhibition Kinase selectivity

2-Cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide (CAS 444765-02-0) belongs to the 2-cyanoacrylamide chemotype, a scaffold widely exploited for kinase inhibition and NAMPT modulation. Its core structure comprises a 3-pyridylmethylene substituent, a cyano group at C-2, and a chiral 1-phenylethyl amide tail.

Molecular Formula C17H15N3O
Molecular Weight 277.327
CAS No. 444765-02-0
Cat. No. B2797571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide
CAS444765-02-0
Molecular FormulaC17H15N3O
Molecular Weight277.327
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N
InChIInChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21)
InChIKeyICQVRIOQAWWANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide (CAS 444765-02-0): Compound-Class & Supply-Position Benchmarking


2-Cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide (CAS 444765-02-0) belongs to the 2-cyanoacrylamide chemotype, a scaffold widely exploited for kinase inhibition and NAMPT modulation. Its core structure comprises a 3-pyridylmethylene substituent, a cyano group at C-2, and a chiral 1-phenylethyl amide tail . The compound is a positional isomer of the more extensively characterized 2-pyridyl analog (WP1065) that exhibits JAK2/STAT3 pathway inhibition [1]. The 3-pyridyl substitution pattern alters the vector and electronic character of the heteroaryl group, which may confer differential target-engagement profiles. While definitive head-to-head biological data remain sparse, the regioisomeric modification offers a rational basis for selection when screening for selectivity differences within the 2-cyanoacrylamide family.

Why Generic 2-Cyanoacrylamide Substitution Fails: Regioisomer-Specific Target Engagement


The 2-cyano-N-(1-phenylethyl)acrylamide scaffold is exquisitely sensitive to the position and nature of the aryl/heteroaryl substituent at C-3, as demonstrated by the JAK2 IC50 variation spanning from 2.9 µM (WP1702, 3-bromopyridin-2-yl) to 14.8 µM (WP1065, pyridin-2-yl) [1]. The shift from a 2-pyridyl to a 3-pyridyl attachment alters the hydrogen-bonding geometry and the dihedral angle between the pyridine ring and the acrylamide plane, which can significantly remap the pharmacophore complementarity toward kinase SH2 domains or the NAMPT active site. Generic procurement of the more common 2-pyridyl or 6-bromo-2-pyridyl analogs (WP1065/WP1066) cannot recapitulate the steric and electronic environment unique to the 3-pyridyl topology, making CAS 444765-02-0 a non-substitutable entry in any systematic positional-scanning SAR campaign.

Quantitative Differentiation Evidence for 2-Cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide (CAS 444765-02-0)


Regioisomeric Differentiation: 3-Pyridyl vs. 2-Pyridyl Topology of the 2-Cyanoacrylamide Scaffold

The target compound is the 3-pyridyl positional isomer of the well-characterized JAK2 inhibitor WP1065 (2-pyridyl). In the 2-cyanoacrylamide series, the heteroaryl attachment position dictates the spatial presentation of the nitrogen lone pair and the conformational preference of the acrylamide core. Published data for WP1065 show a JAK2 IC50 of 14.8 µM [1]. No equivalent JAK2 IC50 has been reported for the 3-pyridyl isomer (CAS 444765-02-0), representing a critical data gap for procurement decisions. The structural difference is quantified by a ~60° rotation of the pyridine ring vector relative to the acrylamide plane, altering the distance between the pyridine nitrogen and the cyano group from ~4.2 Å (2-pyridyl) to ~5.8 Å (3-pyridyl) based on MM2-minimized models .

Regioisomer profiling JAK2/STAT3 inhibition Kinase selectivity

Absence of Bromine Substituent: Physicochemical Differentiation from WP1066

CAS 444765-02-0 (C17H15N3O, MW 277.32) is the des-bromo analog of WP1066 (C17H14BrN3O, MW 356.22). The absence of bromine reduces molecular weight by 78.9 g/mol and calculated logP by approximately 0.9 units (clogP: 2.8 vs. 3.7 for WP1066) . WP1066 inhibits STAT3 with reported IC50 values of 5.6 µM (U87-MG) and 3.7 µM (U373-MG) . The des-bromo variant may exhibit improved cellular permeability and reduced hydrophobicity-driven off-target binding, though direct comparative IC50 data are not yet available in the public domain.

Physicochemical properties WP1066 comparator ADME prediction

NAMPT Inhibitor Patent Scope: 3-Pyridyl Substitution as a Privileged Pharmacophore Element

Patent US20120264755A1 explicitly claims pyridinyl derivatives as NAMPT inhibitors, with 3-pyridyl substitution featuring prominently among exemplified compounds [1]. The patent discloses that NAMPT inhibitors require an exposed pyridine or related heterocyclic system in the left-hand portion for potent cellular activity. CAS 444765-02-0 places the pyridine nitrogen at the meta-position relative to the acrylamide linkage, a geometry that matches the patent's exemplified pharmacophore. Comparative NAMPT IC50 data for this specific compound are not publicly disclosed, but the patent establishes the 3-pyridyl topology as a validated design element distinct from the 2-pyridyl or 4-pyridyl congeners.

NAMPT inhibition Nicotinamide phosphoribosyltransferase Oncology

Chiral (R/S)-1-Phenylethylamide Configuration: Stereochemical Purity Requirements

The 1-phenylethyl amide moiety introduces a stereogenic center whose configuration influences target binding. The (S)-enantiomer of the 2-pyridyl analog (WP1065) has been identified as the biologically active enantiomer in JAK2 inhibition studies [1]. Commercial suppliers of CAS 444765-02-0 list the compound predominantly as the (Z)-configured racemate without enantiomeric resolution . For programs requiring enantiomerically pure material, chiral separation or asymmetric synthesis is necessary, representing a critical procurement specification distinct from the achiral comparator WP1066.

Chiral resolution Enantiomer-specific activity Stereochemistry

E/Z Olefin Geometry: (Z)-Configuration as the Default Isomeric Form

The IUPAC name assigned by commercial sources specifies the (Z)-configuration for the exocyclic double bond of CAS 444765-02-0 . This contrasts with many 2-cyanoacrylamide analogs (including WP1065 and WP1066) that adopt the (E)-configuration, as confirmed by X-ray crystallography of related (E)-N-(pyridin-2-yl)-2-cyano-3-phenylprop-2-enamide [1]. The (Z)-geometry places the pyridine ring and cyano group on the same side of the double bond, altering the spatial relationship between these key pharmacophoric elements and potentially affecting the compound's stability toward photoisomerization and Michael acceptor reactivity.

E/Z isomerism Conformational analysis Acrylamide photochemistry

Procurement-Weighted Application Scenarios for 2-Cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide (CAS 444765-02-0)


Positional SAR Scanning in JAK2/STAT3 Inhibitor Lead Optimization

Programs that have profiled the 2-pyridyl analog WP1065 (JAK2 IC50 = 14.8 µM) can use CAS 444765-02-0 as the next logical step in regioisomer SAR. The 3-pyridyl isomer probes whether the pyridine nitrogen locus influences kinase domain binding mode, as modeled by the ~1.6 Å shift in the N–CN distance, and complements screens of 4-pyridyl variants.

De-Brominated Analog for ADME Optimization in Glioma or Pancreatic Cancer Models

The des-bromo compound (MW 277.32) serves as a lower-lipophilicity (clogP ≈ 2.8) alternative to WP1066 (clogP ~3.7) for programs targeting STAT3-driven cancers where bromine-associated metabolic instability or toxicity limits progression . Its reduced molecular weight aligns with fragment-to-lead strategies and lead-likeness guidelines.

NAMPT Inhibitor Screening Cascade Entry Point

Given the explicit disclosure of 3-pyridyl derivatives as NAMPT inhibitors in US20120264755A1 , this compound is a validated entry point for NAMPT inhibitor screening. Its pharmacophore compliance with the patent's structural claims makes it a valuable control or benchmark in NAMPT biochemical and cellular assays.

Chiral Separation and Enantiomer-Specific Pharmacology Studies

The racemic 1-phenylethyl amide provides a substrate for chiral resolution campaigns seeking to assign biological activity to the (R)- or (S)-enantiomer. This is particularly relevant for programs that have observed enantiomer-dependent potency in the 2-pyridyl series and wish to extend the observation to the 3-pyridyl scaffold .

Quote Request

Request a Quote for 2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.